![molecular formula C9H12N2OS B2640990 N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide CAS No. 1235156-60-1](/img/structure/B2640990.png)
N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)cyclobutanecarboxamide, also known as MI-CBC, is a chemical compound that has gained significant attention in the field of scientific research. It is a cyclic amide that belongs to the family of isothiazoles, which are known for their diverse biological activities. MI-CBC has been reported to exhibit potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new therapeutic agents.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds related to the thiazole scaffold have been used as analgesics . Analgesics are medicines that are used to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . They can be used to reduce inflammation and swelling.
Antimicrobial Activity
Thiazole derivatives have been used as antimicrobial agents . They can inhibit the growth of or destroy microorganisms.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties . They can be used to treat fungal infections.
Antiviral Activity
Thiazole derivatives have been used as antiviral agents . They can inhibit the growth of viruses.
Diuretic Activity
Thiazole derivatives have shown diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant Activity
Thiazole derivatives have been used as anticonvulsants . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.
Mechanism of Action
Target of Action
Thiazole derivatives, which include n-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various targets in the body, leading to a range of effects . The aromaticity of the thiazole ring allows it to undergo various reactions, including donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole compounds are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6-5-8(13-11-6)10-9(12)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRPADXWFONAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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